![molecular formula C16H16N2OS2 B5795127 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)
2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multiple steps, starting from basic thioureas or pyrimidine derivatives. The synthesis of classical and nonclassical analogues, including the ethylthio variants, involves key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, highlighting the strategies to introduce various substituents at the core structure, contributing to the compound's activity and selectivity as potential antitumor agents (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives has been determined through techniques such as X-ray crystallography. These studies reveal the planarity and non-planarity of pyrimidine rings and their substituents, which significantly impact the compound's chemical reactivity and interaction with biological targets. The structure-activity relationship is critical for understanding the compound's potential as a drug or a reagent (Wu et al., 2005).
Future Directions
The future directions for the research and development of “2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could include further exploration of their pharmacological activities, optimization of their synthesis methods, and investigation of their mechanisms of action .
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Mode of Action
It can be inferred from related studies that thieno[2,3-d]pyrimidin-4(3h)-ones interact with their targets to exert antimicrobial effects .
Biochemical Pathways
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Related thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) . These compounds were found to be non-cytotoxic .
properties
IUPAC Name |
2-ethylsulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-16-17-14-13(10(2)11(3)21-14)15(19)18(16)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKPRSLFBRVBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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